2-Bromo-5-fluoro-3-nitrobenzyl bromide
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Overview
Description
2-Bromo-5-fluoro-3-nitrobenzyl bromide: is an organic compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 g/mol . It is a derivative of benzyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is typically used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl bromide can be achieved through a multi-step process involving the bromination, nitration, and fluorination of benzyl bromide. The typical synthetic route includes:
Nitration: The addition of a nitro group to the benzene ring.
Fluorination: The incorporation of a fluorine atom into the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes:
Diazotization: Formation of a diazonium salt intermediate.
Bromination: Reaction with cuprous bromide in hydrobromic acid at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-3-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products:
Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-Bromo-5-fluoro-3-aminobenzyl bromide.
Oxidation: Formation of various oxidized benzyl derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-3-nitrobenzyl bromide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-nitrobenzyl bromide involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Used as a precursor in material science.
2-Hydroxy-5-nitrobenzyl bromide: Used in protein modification.
3-Nitrobenzyl bromide: Known for its reactivity in organic synthesis.
Uniqueness: 2-Bromo-5-fluoro-3-nitrobenzyl bromide is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct reactivity and versatility in chemical reactions compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-5-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(10)2-6(7(4)9)11(12)13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKTUCLNNJGCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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